
(2E)-3-(2-Furyl)-2-phenylacrylic acid
Overview
Description
(2E)-3-(2-Furyl)-2-phenylacrylic acid is an organic compound characterized by the presence of a furan ring and a phenyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Furyl)-2-phenylacrylic acid typically involves the condensation of 2-furylaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Furyl)-2-phenylacrylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated acids.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemical research, (2E)-3-(2-Furyl)-2-phenylacrylic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations:
- Oxidation : The furan ring can be oxidized to yield furanones.
- Reduction : The acrylic double bond can be reduced to form saturated acids.
- Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.
Biology
Research has indicated potential biological activities of this compound, particularly:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest it may inhibit the growth of cancer cells through modulation of specific molecular pathways.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cell lines, demonstrating its potential as a lead compound for anticancer drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its interactions with specific enzymes and receptors may lead to the development of new drugs targeting various diseases.
Example Application
Research into its use as an anti-inflammatory agent has shown promise, with mechanisms involving inhibition of pro-inflammatory cytokines.
Industry
This compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in:
- Cosmetics : As a fragrance component due to its aromatic nature.
- Polymer Chemistry : Used in the synthesis of polymeric materials with enhanced properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Furyl)-2-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The furan ring and phenyl group can interact with various enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: Similar structure with a phenyl group attached to an acrylic acid moiety but lacks the furan ring.
Furylacrylic Acid: Contains a furan ring attached to an acrylic acid moiety but lacks the phenyl group.
Uniqueness
(2E)-3-(2-Furyl)-2-phenylacrylic acid is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Biological Activity
(2E)-3-(2-Furyl)-2-phenylacrylic acid is an organic compound notable for its unique structure, which includes a furan ring and a phenyl group. This compound has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H10O3. Its distinct structure contributes to its reactivity and biological profile. The presence of both the furan ring and the phenyl group enhances its interactions with biological targets, making it a valuable compound for research and therapeutic development.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to reduce levels of reactive oxygen species (ROS) in cellular models, suggesting its potential to protect cells from oxidative stress. For example, in studies involving skin fibroblasts exposed to oxidative agents, this compound demonstrated a capacity to enhance cell viability and reduce oxidative damage .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have reported that this compound exhibits effective antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. In vitro tests showed that at concentrations as low as 64 µg/mL, it could suppress the growth of these bacteria .
3. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming some conventional chemotherapeutic agents like bleomycin . The mechanism involves modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzymatic Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It can act as a ligand for various receptors, influencing processes such as cell proliferation and apoptosis.
- Metabolic Transformation : Upon metabolism, it may generate active metabolites that exert additional biological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cinnamic Acid | Acrylic Acid Derivative | Lacks furan ring; primarily phenolic activity |
Furylacrylic Acid | Acrylic Acid Derivative | Contains furan but lacks phenyl group |
4-(2-Furyl)benzoic Acid | Benzoic Acid Derivative | Different reactivity due to benzoic framework |
The dual aromatic character derived from both the furan and phenyl groups in this compound enhances its reactivity and biological profile compared to these related compounds.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antioxidant Efficacy : A study demonstrated that treatment with this compound significantly increased NRF2 nuclear translocation in fibroblasts exposed to oxidative stress, indicating enhanced antioxidant response .
- Antimicrobial Testing : In a series of experiments measuring the inhibition zones against various bacterial strains, this compound showed potent antimicrobial effects comparable to standard antibiotics .
- Cancer Cell Line Studies : Research involving different cancer cell lines indicated that this compound could induce cell cycle arrest and apoptosis through caspase activation pathways .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFJMNHCFFZDTM-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4484-53-1 | |
Record name | NSC35693 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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